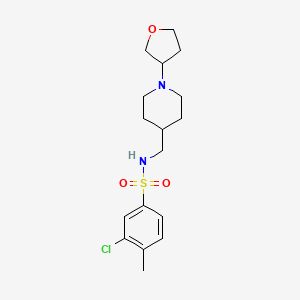

3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3S/c1-13-2-3-16(10-17(13)18)24(21,22)19-11-14-4-7-20(8-5-14)15-6-9-23-12-15/h2-3,10,14-15,19H,4-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLAORYAJOMZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H22ClN2O2S

- Molecular Weight : 320.87 g/mol

- SMILES Notation : CC1=CC=C(C(=C1)Cl)S(=O)(=O)N(C2CCN(CC2)C(C3CCOCC3)C)C

Research indicates that 3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in extracellular matrix degradation and tumor metastasis .

- Anticancer Properties : In vitro studies demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The IC50 values ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

- Targeting EGFR Mutations : Preliminary studies suggest that the compound may act as a competitive ATP inhibitor and an allosteric inhibitor of mutated forms of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Pharmacokinetics

The pharmacokinetic profile of 3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide shows promising characteristics:

- Bioavailability : Following oral administration, the bioavailability was reported at approximately 31.8%, which is favorable for therapeutic applications .

- Clearance Rate : The clearance rate was measured at 82.7 mL/h/kg, suggesting a moderate elimination from systemic circulation .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Metastasis : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to controls, demonstrating its potential as an antimetastatic agent .

- Toxicity Assessment : In toxicity evaluations conducted on Kunming mice, the compound exhibited no acute toxicity at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Summary of Findings

| Parameter | Value |

|---|---|

| Molecular Formula | C15H22ClN2O2S |

| Molecular Weight | 320.87 g/mol |

| IC50 (MDA-MB-231) | 0.87 - 12.91 μM |

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |

Comparison with Similar Compounds

The following sections compare the target compound with structurally related benzenesulfonamide derivatives from published studies.

Structural Modifications and Substituent Effects

Benzenesulfonamide Core

- Target Compound : 3-Chloro-4-methyl substitution.

- Compound 15 () : 3-Chloro substitution only; lacks the 4-methyl group. The simpler substitution pattern may reduce steric hindrance compared to the target compound .

- Compound 10c (): 4-Chloro substitution on benzene; attached to a 1,4-diazepane ring instead of piperidine.

Piperidine/Tetrahydrofuran Modifications

- Target Compound: Tetrahydrofuran-3-yl substituent on piperidine.

- Compound 15 () : Features a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxyethyl group on piperidine. The fused dihydrobenzofuran system increases aromaticity and rigidity compared to tetrahydrofuran .

- Compound 6d () : Contains a benzhydrylpiperazine group. The bulky benzhydryl moiety may improve metabolic stability but reduce solubility .

Spectroscopic Characterization

- Target Compound : Expected characterization via ¹H/¹³C NMR (confirming tetrahydrofuran and piperidine connectivity) and ESI-MS (for molecular ion [M+H]⁺).

- Compound 15 (Ev2) : Validated by ¹H/¹³C NMR and UPLC/MS, with high purity (>95%) .

- Compound 6d (Ev1) : Characterized by ¹⁹F NMR (for fluorinated analogs) and ESI-MS .

Pharmacological Implications (Inferred)

- Compound 15 (Ev2) : Designed as a dual α2A/5-HT7 receptor ligand. The dihydrobenzofuran group may enhance CNS penetration .

- Compound 10c (Ev6) : As a 1,4-diazepane derivative, it may exhibit distinct binding kinetics compared to piperidine-based analogs .

- Target Compound : The tetrahydrofuran substituent could modulate selectivity for receptors sensitive to oxygen-containing heterocycles.

Q & A

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas during sulfonamide formation .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.